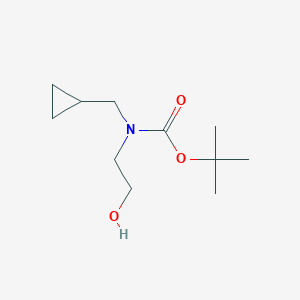
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit CK2, which is overexpressed in many cancer types.
Mecanismo De Acción
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate selectively inhibits protein kinase CK2, which is overexpressed in many cancer types. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate leads to the disruption of these processes and ultimately results in the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of other cancer therapies. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its selectivity for CK2. This allows for specific inhibition of CK2 without affecting other kinases. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have low toxicity in normal cells. One limitation of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research. One area of interest is the development of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate as a combination therapy with other cancer treatments. Additionally, there is potential for the use of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Further studies are needed to fully understand the potential of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in these areas.
In conclusion, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a selective inhibitor of protein kinase CK2 that has potential for use in cancer therapy. Its ability to inhibit CK2, which is overexpressed in many cancer types, has been shown to inhibit cancer cell growth and enhance the efficacy of other cancer therapies. While there are limitations to its use in lab experiments, there are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research that warrant further investigation.
Métodos De Síntesis
The synthesis of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves the reaction of tert-butyl N-(cyclopropylmethyl) carbamate with 2-bromoethyl alcohol in the presence of a base. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group and obtain tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(6-7-13)8-9-4-5-9/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMZEGWQFOQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

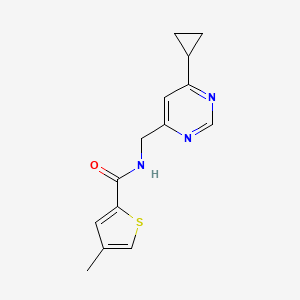
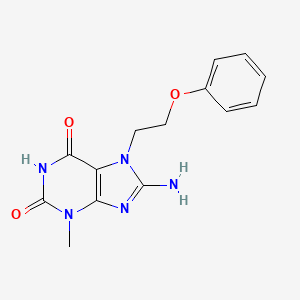
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)
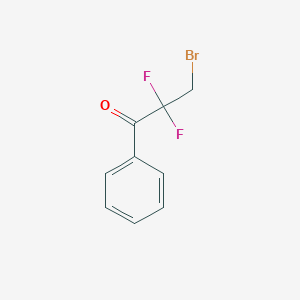
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)
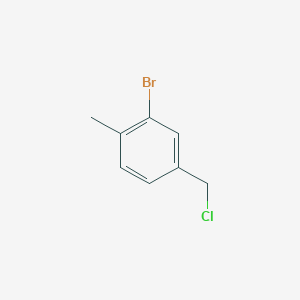
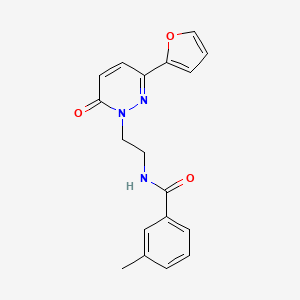
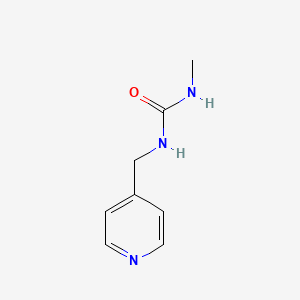
![3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2915630.png)